Adenosine monophosphate

Cardiovascular physiology Purinergic signaling Electrophysiology

As a direct, full agonist of the adenosine A1 receptor (A1R) and a potent AMPK activator, 5'-AMP (CAS 122768-03-0) provides a unique, non-substitutable tool for signal transduction and metabolic research. This fundamental ribonucleotide enables selective A1R pathway studies without cross-activation of P2 receptors seen with ATP/ADP. Procure this high-purity reagent for reproducible, specific results in electrophysiology and enzyme kinetics.

Molecular Formula C10H14N5O7P
Molecular Weight 347.22 g/mol
CAS No. 122768-03-0
Cat. No. B049060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine monophosphate
CAS122768-03-0
Synonyms2' Adenosine Monophosphate
2' Adenylic Acid
2'-adenosine monophosphate
2'-adenylic acid
2'-AMP
5' Adenylic Acid
5'-Adenylic Acid
5'-Phosphate, Adenosine
Acid, 2'-Adenylic
Acid, 5'-Adenylic
Adenosine 2' Phosphate
Adenosine 2'-Phosphate
Adenosine 3' Phosphate
Adenosine 3'-Phosphate
Adenosine 5' Phosphate
Adenosine 5'-Phosphate
Adenosine Monophosphate
Adenosine Phosphate Dipotassium
Adenosine Phosphate Disodium
Adenylic Acid
AMP
Dipotassium, Adenosine Phosphate
Disodium, Adenosine Phosphate
Monophosphate, 2'-Adenosine
Phosphaden
Phosphate Dipotassium, Adenosine
Phosphate Disodium, Adenosine
Molecular FormulaC10H14N5O7P
Molecular Weight347.22 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N
InChIInChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1
InChIKeyUDMBCSSLTHHNCD-KQYNXXCUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 250 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility10000 mg/L (at 20 °C)
0.03 M
READILY SOL IN BOILING WATER
SOL IN 10% HCL
INSOL IN ALCOHOL
10 mg/mL at 20 °C

Structure & Identifiers


Interactive Chemical Structure Model





Adenosine Monophosphate (CAS 122768-03-0): Foundational Nucleotide for Energy Sensing and Receptor Signaling Studies


Adenosine monophosphate (AMP; CAS 122768-03-0), also known as 5'-adenylic acid, is a purine ribonucleoside 5'-monophosphate composed of adenine, ribose, and a single phosphate group . It functions as a key cellular metabolite in energy transfer, serving as an intermediate in ATP synthesis and degradation, and acts as an allosteric regulator of enzymes such as AMP-activated protein kinase (AMPK) and fructose-1,6-bisphosphatase [1]. Unlike its di- and tri-phosphate analogs (ADP, ATP) or cyclic forms (cAMP), AMP's unique monophosphate structure confers distinct receptor-binding properties and enzymatic substrate specificity, making it an indispensable tool for probing energy homeostasis and purinergic signaling pathways.

Why AMP Cannot Be Substituted by ADP, ATP, or Cyclic AMP in Critical Research Applications


Adenine nucleotides—AMP, ADP, ATP, and cAMP—share a common adenosine core but differ fundamentally in their phosphate content and cyclic structure, leading to divergent biological functions, receptor affinities, and enzyme interactions [1]. Simple in-class substitution risks experimental failure: ATP and ADP serve primarily as energy currency and P2 receptor ligands, whereas AMP is a low-energy state signal that allosterically activates AMPK and inhibits gluconeogenic enzymes. Cyclic AMP (cAMP) acts via distinct G-protein-coupled receptor pathways. The quantitative evidence below demonstrates that even minor structural variations yield orders-of-magnitude differences in potency, efficacy, and tissue-specific responses, making compound-specific selection non-negotiable for reproducible research outcomes.

Adenosine Monophosphate (CAS 122768-03-0): Quantitative Differentiation from Structural Analogs


Cardiac Adenosine Receptor Activation: AMP Matches Adenosine Potency While Outperforming ATP and AMPS

In guinea pig atrial myocytes, AMP and adenosine activate the IKACh,Ado potassium current with nearly identical potency (EC50: 3.4 ± 0.8 µM for AMP vs. 3.1 ± 0.4 µM for adenosine) and efficacy (122 ± 11% vs. 123 ± 9% maximum increase) [1]. In stark contrast, ATP and the stable AMP analog adenosine monophosphorothioate (AMPS) were significantly less potent and efficacious, with ATP showing minimal receptor activation under the same conditions. This head-to-head comparison establishes that AMP functions as a direct, low-affinity adenosine receptor agonist, distinct from ATP which requires extracellular hydrolysis to adenosine for activity.

Cardiovascular physiology Purinergic signaling Electrophysiology

AMPK Allosteric Activation: AMP Exhibits 10-Fold Activation and Sub-Millimolar EC50, Surpassing ADP Potency in γ1 Complexes

In cell-free assays containing 5 mM ATP (physiological concentration), AMP allosterically activated γ1-containing AMPK complexes by nearly 10-fold, with EC50 values one to two orders of magnitude lower than the ATP concentration [1]. ADP, by comparison, was less potent and less efficacious in protecting γ1 complexes against Thr172 dephosphorylation. For γ2 complexes, ADP showed similar potency to AMP, but for γ1 and γ3 isoforms, AMP was the superior activator. This isoform-specific regulation underscores that AMP is not merely a precursor to ADP/ATP but a distinct signaling molecule with unique allosteric properties.

Metabolic regulation AMPK signaling Energy sensing

Tissue-Specific FBPase Inhibition: AMP Exhibits 1000-Fold Higher Sensitivity in Skeletal Muscle Enzyme Compared to Liver Isoform

Fructose-1,6-bisphosphatase (FBPase) from skeletal muscle is approximately 1000-fold more sensitive to inhibition by 5'-AMP than FBPase isolated from liver or yeast [1]. This dramatic tissue-specific difference was observed under identical assay conditions, highlighting that the same nucleotide elicits quantitatively distinct regulatory responses depending on the enzyme isoform. In contrast, skeletal muscle FBPase is 30- to 250-fold less sensitive to fructose-2,6-bisphosphate inhibition compared to the liver enzyme.

Gluconeogenesis Enzyme kinetics Tissue-specific pharmacology

Tumor Cell Uptake of Radiolabeled AMP Surpasses FDG by 10- to 100-Fold, Enabling Nucleoside Transport Pathway Imaging

In vitro incubation of multiple human tumor cell lines (SKOV-3, SCC-15, U251, U87) with [2-3H]AMP resulted in intracellular uptake that was 10 to 100 times greater than that of [3H]FDG, the standard-of-care PET radiotracer [1]. The enhanced uptake was dependent on CD73-mediated conversion of AMP to adenosine and subsequent transport via equilibrative nucleoside transporters. In contrast, Raji and Daudi lymphoma cells, which lack CD73 expression, showed significantly lower AMP uptake than FDG, confirming that AMP uptake is a functional biomarker of nucleoside salvage pathway activity.

Nuclear medicine PET imaging Cancer metabolism

Evidence-Backed Application Scenarios for Adenosine Monophosphate (CAS 122768-03-0)


Cardiovascular Purinergic Signaling Studies

AMP serves as a stable, direct agonist for adenosine A1 receptors in cardiac electrophysiology assays, matching the potency of adenosine (EC50 ~3.4 µM) while avoiding the rapid degradation issues associated with adenosine [1]. This makes AMP an ideal reagent for patch-clamp studies of IKACh,Ado currents and for screening adenosine receptor modulators in atrial myocyte models.

AMPK-Mediated Metabolic and Energy Sensing Research

AMP is the primary allosteric activator of AMPK γ1-containing complexes, inducing a 10-fold increase in kinase activity at sub-millimolar concentrations [1]. Researchers investigating cellular energy stress, metabolic disorders (e.g., type 2 diabetes), or exercise physiology rely on AMP to mimic low-energy states in vitro, and its superior potency over ADP for γ1/γ3 isoforms makes it indispensable for isoform-specific activation studies.

Development of Isoform-Selective Fructose-1,6-Bisphosphatase (FBPase) Inhibitors

The 1000-fold greater sensitivity of skeletal muscle FBPase to AMP inhibition relative to the liver isoform [1] provides a unique assay system for screening compounds that selectively target muscle gluconeogenesis. Pharmaceutical and academic laboratories use AMP as a reference inhibitor to validate assay conditions and to benchmark novel small molecules, ensuring that observed inhibition is specific to the intended FBPase isoform.

Radiotracer Development for Nucleoside Transporter PET Imaging

The 10- to 100-fold enhanced uptake of radiolabeled AMP over FDG in CD73-positive tumor cells [1] supports the use of AMP as a scaffold for designing PET tracers that image nucleoside salvage pathways. Radiochemistry facilities and imaging centers procure high-purity AMP for 11C-labeling and subsequent in vivo studies of tumor metabolism, offering a complementary imaging modality to glucose-based FDG-PET.

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